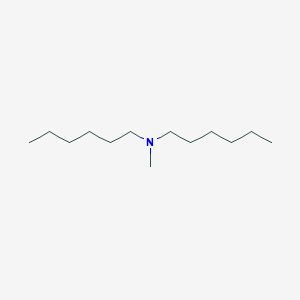

N-Methyldihexylamine

Description

Overview of Tertiary Amines in Advanced Chemical Systems

Tertiary amines are a class of organic compounds derived from ammonia, where all three hydrogen atoms have been substituted by organic groups. These compounds are ubiquitous and highly valuable in synthetic chemistry, finding extensive application in organocatalysis, as components of organometallic complexes, and in crucial biological and pharmaceutical processes. rsc.org Their unique chemical properties, stemming from the nitrogen atom's lone pair of electrons and the steric hindrance provided by the three substituent groups, make them indispensable in a variety of advanced chemical systems.

The synthesis of tertiary amines is a fundamental process in organic chemistry. Common methods include the reductive amination of carbonyl compounds, which involves the reaction of a secondary amine with a ketone or aldehyde to form an enamine or iminium ion, followed by reduction. youtube.comnih.gov Another established route involves the reaction of a secondary amine with an acid chloride to form an amide, which is then reduced to the tertiary amine. youtube.com Modern synthetic strategies continue to evolve, with the development of methods using Brønsted acid catalysis or radical-mediated reactions to improve efficiency, atom economy, and tolerance of various functional groups. rsc.orgsioc-journal.cn The structural diversity achievable through these synthetic routes allows for the fine-tuning of the tertiary amine's properties for specific applications.

Historical Context of N-Methyldihexylamine in Specific Research Applications

The application of high-molecular-weight amines, including tertiary amines like this compound, gained significant traction in the field of solvent extraction, a technique that developed into a major category of separation systems over the past several decades. These amines function as "liquid anion exchangers," valued for their ability to selectively extract metal anions from aqueous solutions, a principle that became particularly important in hydrometallurgical processing of uranium and other metals. duliajancollegeonline.co.in The effectiveness of the extraction process is dependent on several factors, including the structure, size, and concentration of the amine, as well as the diluent used. duliajancollegeonline.co.in While early research focused broadly on classes of amines like tri-n-octylamine and other long-chain alkylamines, specific investigations into this compound have emerged in more specialized, contemporary applications.

Significance of this compound in Contemporary Academic Investigations

In recent years, this compound has been identified as a key reagent in the development of advanced materials. One of its most notable applications is in the synthesis of comb-shaped cationic poly(2,6-dimethylphenylenoxide) (PPO) polymer anion-exchange membranes (AEMs). chemicalbook.com These membranes are critical components for alkaline fuel cells. psu.edu In this context, this compound is used in a Menshutkin reaction to quaternize brominated PPO, creating a structure with pendant alkyl chains that facilitate the formation of highly conductive ionic domains. psu.edu

Furthermore, this compound is utilized in the synthesis of sophisticated biomaterials. Researchers have employed it to create pH-responsive antibacterial polypeptides. illinois.edu In these studies, the amine is reacted with precursor polymers to introduce specific functional groups, leading to materials that can undergo conformational transitions (e.g., from a helix to a coil) in response to environmental pH changes. This property is being explored for the selective targeting and killing of pathogens like Helicobacter pylori. illinois.edu The compound has also been listed as a potential polymerization or curing catalyst in various patented chemical systems. epo.orggoogleapis.com

Scope and Objectives of Research on this compound

The primary objectives of current research involving this compound are centered on leveraging its specific chemical structure to create novel, high-performance materials. A significant area of investigation is its use as a solvent extraction agent for the separation of f-block elements, such as americium (Am) and curium (Cm), from spent nuclear fuel. diva-portal.org This research is vital for reducing the long-term radiotoxicity of nuclear waste. diva-portal.org Studies aim to understand how its molecular structure influences selectivity between different metal ions, particularly in comparison to other amine extractants. diva-portal.org

Another key objective is the optimization of its role in polymer science. Research on AEMs for fuel cells seeks to fine-tune the properties of the resulting membranes by systematically modifying the polymer backbone and the quaternizing amine, with this compound being a candidate for creating durable and highly conductive materials. psu.edu Similarly, in the field of biomaterials, the goal is to precisely control the chemical modification of polypeptides to develop "smart" materials with advanced functionalities, such as targeted antimicrobial activity. illinois.edu These research avenues highlight a strategic focus on using this compound to address challenges in energy, environmental remediation, and medicine.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37615-53-5 | chemicalbook.comguidechem.comnih.gov |

| Molecular Formula | C₁₃H₂₉N | guidechem.comnih.gov |

| Molecular Weight | 199.38 g/mol | nih.gov |

| Boiling Point | 146 °C / 48 mmHg | chemicalbook.com |

| 241.6 °C / 760 mmHg | guidechem.com | |

| Density | 0.775 g/mL at 25 °C | chemicalbook.com |

| 0.796 g/mL | guidechem.com | |

| Refractive Index (n20/D) | 1.433 | chemicalbook.comguidechem.com |

| Flash Point | 89.9 °C | guidechem.com |

| IUPAC Name | N-hexyl-N-methylhexan-1-amine | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-hexyl-N-methylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMGZMHIXYRARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403165 | |

| Record name | N-Methyldihexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37615-53-5 | |

| Record name | N-Methyldihexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyldihexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of N Methyldihexylamine

Advanced Synthetic Pathways for N-Methyldihexylamine Derivatives

This compound, a tertiary amine with the chemical formula C₁₃H₂₉N, is synthesized through various advanced methodologies. These pathways are designed to efficiently introduce the methyl and two hexyl groups to a nitrogen atom, leading to the formation of the desired tertiary amine structure.

Menshutkin Reaction and Quaternization Strategies

The Menshutkin reaction represents a fundamental method for the synthesis of quaternary ammonium (B1175870) salts, which can be seen as derivatives of tertiary amines like this compound. This reaction involves the alkylation of a tertiary amine with an alkyl halide. nd.edu In the context of this compound, it can act as the tertiary amine nucleophile that reacts with an alkyl halide to form a quaternary ammonium salt. This strategy is particularly valuable in polymer chemistry. For instance, this compound has been utilized in a Menshutkin reaction to synthesize comb-shaped cationic poly(2,6-dimethylphenylenoxide) (PPO) polymer anion-exchange membranes. psu.edu In this application, the tertiary amine is grafted onto a polymer backbone, followed by quaternization to create ion-conductive domains. psu.edu

A study on the quaternization of N,N-dimethyldecylamine (a tertiary amine similar in structure to this compound) with dimethyl carbonate (DMC), a green alkylating agent, identified methanol (B129727) as the most suitable solvent for the reaction. rsc.orgrsc.org The reaction kinetics were successfully determined using a ramp-flow method in a plug-flow reactor combined with in-line ¹H NMR spectroscopy, allowing for the elucidation of Arrhenius parameters. rsc.orgmagritek.com

Table 1: Quaternization Reaction Conditions for Tertiary Amines

| Amine | Alkylating Agent | Solvent | Temperature (°C) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| This compound | Brominated PPO | N-Methyl-2-pyrrolidone (NMP) | Room Temp. | Synthesis of comb-shaped polymers for anion-exchange membranes. | psu.edu |

| N,N-Dimethyldecylamine | Dimethyl Carbonate | Methanol | 20-70 | Methanol identified as a suitable solvent for green quaternization. | rsc.orgrsc.org |

| N,N-Dimethylaniline | Benzyl Chloride | Acetone | 27 | Reaction follows second-order kinetics. | sciensage.info |

Alkylation Reactions for Tertiary Amine Synthesis

Direct alkylation of amines is a common route for the synthesis of tertiary amines. To produce this compound, one could theoretically start from dihexylamine (B85673) (a secondary amine) and introduce a methyl group, or from N-methylhexylamine (a secondary amine) and add a hexyl group. A prevalent method involves the reaction of a secondary amine with an alkyl halide. fishersci.co.uk For example, N-methyldi-n-propylamine has been synthesized by reacting di-n-propylamine with methyl iodide. rsc.org However, a significant challenge in amine alkylation is the potential for over-alkylation, where the product tertiary amine, being nucleophilic itself, reacts further with the alkylating agent to form a quaternary ammonium salt. masterorganicchemistry.com

To circumvent this, reaction conditions can be carefully controlled. Using a less reactive alkylating agent or controlling the stoichiometry of the reactants can favor the formation of the tertiary amine. Reductive amination is another powerful technique that avoids the issue of over-alkylation. This method involves the reaction of a secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the tertiary amine. For the synthesis of this compound, this could involve reacting dihexylamine with formaldehyde (B43269), followed by reduction. A patented industrial process describes the preparation of N-methyldialkylamines by the catalytic hydrogenation of a secondary amine and formaldehyde over metal catalysts like palladium or nickel. rsc.org

Table 2: Alkylation Strategies for Tertiary Amine Synthesis

| Starting Amine | Reagent 1 | Reagent 2 | Product | Method | Key Features | Reference(s) |

|---|---|---|---|---|---|---|

| Di-n-propylamine | Methyl iodide | - | N-Methyldi-n-propylamine | Direct Alkylation | Classic S_N2 reaction. | rsc.org |

| Di-n-propylamine | Dimethyl sulfate (B86663) | - | N-Methyldi-n-propylamine | Direct Alkylation | Alternative alkylating agent to alkyl halides. | rsc.org |

| Secondary Dialkylamines | Formaldehyde | Hydrogen (H₂) | N-Methyldialkylamines | Catalytic Reductive Amination | Industrial method using Ni or Pd catalyst. | rsc.org |

Novel Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the development of numerous novel catalytic systems to improve the efficiency, selectivity, and environmental footprint of tertiary amine synthesis. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a particularly elegant and atom-economical approach. whiterose.ac.uk In this process, a catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone in situ. This carbonyl intermediate then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the alkylated amine, with water as the only byproduct. rsc.orgwhiterose.ac.uk Ruthenium and iridium complexes have proven to be effective catalysts for the N-alkylation of amines with alcohols via this mechanism. rsc.orgwhiterose.ac.uk

For instance, iridium complexes immobilized in covalent triazine frameworks have been used as heterogeneous catalysts for the N-alkylation of amines with alcohols, proceeding through a borrowing-hydrogen route. rsc.org Another approach involves the electrocatalytic N-alkylation of amines with alcohols using ruthenium on activated carbon cloth (Ru/ACC) as the catalyst in an aqueous solution. fishersci.co.uk This method offers a green and efficient pathway under mild conditions. fishersci.co.uk

Photoredox catalysis has also emerged as a powerful tool for amine functionalization. One study demonstrated the direct α-alkylation of primary amines using photoredox catalysis, where CO₂ was used to reversibly form a carbamate (B1207046) that facilitates selective C-H bond activation. researchgate.net While this example focuses on α-alkylation, it highlights the potential of modern catalytic methods to achieve selective functionalization of amines under mild conditions.

Table 3: Comparison of Novel Catalytic Approaches for Tertiary Amine Synthesis

| Catalytic System | Reactants | Mechanism | Advantages | Reference(s) |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / Diphosphine Ligands | Amine + Alcohol | Borrowing Hydrogen | Good to excellent yields for a broad scope of amines and alcohols. | whiterose.ac.uk |

| Ir Complex in Covalent Triazine Frameworks | Amine + Alcohol | Borrowing Hydrogen | Heterogeneous catalyst, enabling easier separation and reuse. | rsc.org |

| Ru on Activated Carbon Cloth (Ru/ACC) | Amine + Alcohol | Electrocatalytic Borrowing Hydrogen | Green synthesis in aqueous solution under mild conditions. | fishersci.co.uk |

Reaction Kinetics and Thermodynamic Studies of this compound Formation

The formation of this compound, like any chemical reaction, is governed by the principles of kinetics and thermodynamics. Kinetic studies focus on the rate of the reaction and the factors that influence it, such as concentration, temperature, and catalysts. Thermodynamic studies provide insight into the energy changes and equilibrium position of the reaction.

The alkylation of a secondary amine like dihexylamine with a methylating agent is typically a second-order reaction, with the rate being dependent on the concentrations of both the amine and the alkylating agent. acs.org The rate constant for the formation of a tertiary amine (k₂) from a secondary amine is a critical parameter. Studies on the N-alkylation of primary amines have shown that the ratio of the rate constant for tertiary amine formation (k₂) to that of secondary amine formation (k₁) varies significantly depending on the alkylating agent. nih.govacs.org For example, with propylene (B89431) oxide, the k₂/k₁ ratio is around 0.50, indicating that the secondary amine is only slightly less reactive than the primary amine. nih.govacs.org This highlights the kinetic challenge of preventing over-alkylation.

The temperature dependence of the reaction rate is described by the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and the pre-exponential factor (A). rsc.org For the quaternization of N,N-dimethyldecylamine with dimethyl carbonate in methanol, Arrhenius parameters have been successfully determined, enabling process optimization. rsc.org

Thermodynamically, the formation of amines is generally favorable. Thermodynamic properties such as the standard enthalpy (ΔH°) and entropy (ΔS°) of protonation for various tertiary amines have been determined. acs.org These values are crucial for understanding the basicity of the amine and its behavior in solution. For instance, the heat of dissociation for tertiary amines influences their potential application in processes like CO₂ capture. acs.org While direct thermodynamic data for this compound formation is scarce, the properties of structurally similar amines provide a useful benchmark. nih.govcopernicus.org

Table 4: Kinetic Data for Analogous Amine Alkylation Reactions

| Reaction | Rate Law | Rate Constant Ratio (k₂/k₁) | Solvent/Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| N-Alkylation of Primary Amine with Propylene Oxide | Second-order | ~0.50 | Room Temperature | Secondary amine is highly reactive towards further alkylation. | nih.govacs.org |

| N-Alkylation of Primary Amine with Methyl Acrylate | Second-order | ~0.026 | Room Temperature | Tertiary amine formation is significantly slower. | nih.govacs.org |

| Quaternization of N,N-Dimethylaniline with Benzyl Chloride | First order in amine, First order in halide | N/A | Acetone, 300 K | Classic second-order kinetics for Menshutkin reaction. | sciensage.info |

Table 5: Thermodynamic Properties of Representative Tertiary Amines

| Amine | pKₐ (at 298.15 K) | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) | Method | Reference(s) |

|---|---|---|---|---|---|

| N-Methyldiethanolamine (MDEA) | 8.65 | 34.33 | -49.0 | Potentiometric Titration | acs.org |

| 2-{[2-(Dimethylamino)ethyl]methylamino}ethanol (2-DMAEMAE) | 9.18 | 27.77 | -86.9 | Potentiometric Titration | acs.org |

| Tris[2-(2-methoxyethoxy)ethyl]amine (TMEEA) | 7.96 | 21.65 | -80.1 | Potentiometric Titration | acs.org |

Mechanistic Elucidation of this compound-Involved Reactions

Understanding the reaction mechanisms involving this compound is key to controlling its reactivity and designing new applications. As a tertiary amine, its primary mechanistic role is that of a nucleophile or a base, stemming from the lone pair of electrons on the nitrogen atom.

Nucleophilic Reactivity Profiles

The nucleophilicity of an amine describes its ability to donate its lone pair of electrons to an electrophile to form a new covalent bond. masterorganicchemistry.com For tertiary amines like this compound, the nucleophilic character is influenced by a combination of electronic and steric factors. The presence of three alkyl groups (one methyl and two hexyl) pushes electron density onto the nitrogen atom via an inductive effect, which should, in principle, increase its basicity and nucleophilicity compared to primary and secondary amines. masterorganicchemistry.com

A quantitative measure of nucleophilicity is provided by Mayr's nucleophilicity scale, which defines a nucleophilicity parameter, N. princeton.eduuni-muenchen.de While a specific N parameter for this compound is not listed, data for other tertiary amines can provide an estimate. lmu.de Generally, in less sterically demanding situations, tertiary amines can be highly nucleophilic. masterorganicchemistry.com For example, the nucleophilicity parameter N for triethylamine (B128534) in acetonitrile (B52724) is higher than that of diethylamine, suggesting that in some contexts, the electronic effect outweighs the steric effect. copernicus.org However, for reactions with sterically hindered electrophiles, the reactivity of tertiary amines is expected to decrease sharply. masterorganicchemistry.com The catalytic activity of tertiary amines in various reactions, such as the acetolysis of epoxides, has been shown to be highly sensitive to the amine's nucleophilicity. researchgate.net

Table 6: Mayr's Nucleophilicity Parameters (N) for Representative Amines

| Amine | Solvent | N Parameter | sₙ Parameter | Key Structural Feature | Reference(s) |

|---|---|---|---|---|---|

| Piperidine | DMSO | 17.19 | 0.71 | Cyclic Secondary Amine | lmu.de |

| Morpholine | DMSO | 16.96 | 0.67 | Cyclic Secondary Amine with Ether | lmu.de |

| n-Propylamine | DMSO | 15.70 | 0.64 | Primary Alkylamine | lmu.de |

| Triethylamine | Acetonitrile | 18.2 | 1.15 | Acyclic Tertiary Amine | copernicus.org |

Role in Amine-Based Reaction Systems

The utility of a tertiary amine in a reaction system is largely dictated by the steric and electronic environment around the nitrogen atom. In this compound, the nitrogen atom possesses a lone pair of electrons and is bonded to three alkyl groups (one methyl, two hexyl). The two long hexyl chains create significant steric hindrance around the nitrogen, which diminishes its nucleophilicity. However, it can still function effectively as a non-nucleophilic base.

While specific research detailing this compound as a catalyst or ligand is limited, its structural properties are analogous to other tertiary amines used in various applications. For instance, tertiary amines can act as catalysts in polymerization reactions and as ligands for metal catalysts in cross-coupling reactions. rsc.orgorganic-chemistry.org The lipophilic nature imparted by the hexyl chains suggests it would be highly soluble in nonpolar organic solvents, potentially influencing reaction kinetics and equilibria in such systems.

A specific application for this compound has been identified in materials science, where it may be used to synthesize a comb-shaped cationic poly(2,6-dimethylphenylenoxide) (PPO) polymer anion-exchange membrane (AEM). chemicalbook.com In this context, the amine likely serves as a key building block that is incorporated into the polymer structure to introduce cationic sites after quaternization, which are essential for ion conductivity.

Spectroscopic and Advanced Structural Characterization of N Methyldihexylamine in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal multiplicities, and correlation spectra, a detailed picture of N-Methyldihexylamine's structure emerges.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their neighboring atoms. In this compound, the protons on the N-methyl group are chemically distinct from those on the two hexyl chains. The protons within the hexyl chains also exhibit different chemical shifts depending on their proximity to the nitrogen atom.

A representative ¹H NMR spectrum of this compound would display signals corresponding to the N-CH₃ protons and the various methylene (B1212753) (CH₂) and methyl (CH₃) protons of the hexyl groups. docbrown.info The integration of these signals, representing the relative number of protons for each signal, would align with the compound's structure: a 3H singlet for the N-methyl group and a series of multiplets for the 26 protons of the two hexyl chains. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH ₃ | ~2.2 | Singlet | 3H |

| N-CH ₂(CH₂)₄CH₃ | ~2.3-2.4 | Triplet | 4H |

| N-CH₂-CH ₂-(CH₂)₃CH₃ | ~1.4-1.5 | Multiplet | 4H |

| (CH₂)₂-CH ₂-CH₂CH₂CH₃ | ~1.2-1.3 | Multiplet | 12H |

Note: Predicted values are based on typical chemical shifts for similar aliphatic amines and may vary based on solvent and experimental conditions. pitt.edu

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a count of the unique carbon environments in the molecule. docbrown.info For the symmetric this compound, seven distinct carbon signals are expected: one for the N-methyl carbon and six for the carbons of the hexyl chains. nih.gov The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom, with carbons closer to the nitrogen appearing at a higher chemical shift (downfield). oregonstate.edu

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental Chemical Shift (ppm) |

|---|---|

| C H₃-N | 42.5 |

| N-C H₂(CH₂)₄CH₃ | 55.0 |

| N-CH₂-C H₂(CH₂)₃CH₃ | 27.2 |

| N-(CH₂)₂-C H₂(CH₂)₂CH₃ | 26.8 |

| N-(CH₂)₃-C H₂CH₂CH₃ | 31.9 |

| N-(CH₂)₄-C H₂CH₃ | 22.7 |

Source: Sigma-Aldrich Co. LLC. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In this compound, COSY would show correlations between the protons of adjacent methylene groups within the hexyl chains, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This is a powerful tool for assigning the ¹H and ¹³C signals definitively. For instance, the carbon signal at 55.0 ppm would show a cross-peak with the proton signal around 2.3-2.4 ppm, confirming this as the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. In the case of this compound, HMBC would show a correlation between the N-methyl protons and the N-CH₂ carbons, as well as correlations between the N-methyl protons and the N-methyl carbon itself.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley-vch.de The absorption of infrared radiation or the inelastic scattering of laser light (Raman) corresponds to specific bond stretches and bends. lippertt.chresearchgate.net

For this compound, the IR spectrum is characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, typical for alkyl groups. nih.gov The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region. Bending vibrations for CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range. nih.gov

Raman spectroscopy, which is particularly sensitive to symmetric vibrations, would also show strong C-H stretching and bending modes. lippertt.ch The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule. bdu.ac.in

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | IR, Raman |

| CH₂ Bend (Scissoring) | ~1465 | IR |

| CH₃ Bend (Asymmetric) | ~1460 | IR |

| CH₃ Bend (Symmetric) | ~1380 | IR |

Source: PubChem. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

High-Resolution Accurate Mass Spectrometry (HRMS) for Formula Confirmation

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental composition. researchgate.net For this compound (C₁₃H₂₉N), the calculated exact mass is 199.2300. nih.gov HRMS analysis of the protonated molecule [M+H]⁺ would yield an m/z value extremely close to 200.2373, confirming the molecular formula. researchgate.netresearchgate.net This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

A key fragmentation pathway for aliphatic amines is alpha-cleavage, where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken. libretexts.orglibretexts.org For this compound, this would lead to the formation of characteristic fragment ions.

Table 4: Predicted and Observed Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M-C₅H₁₁]⁺ | [CH₃N(CH₂)C₅H₁₁]⁺ | 128 |

| [M-CH₃]⁺ | [(C₆H₁₃)₂N]⁺ | 184 |

Note: Fragmentation is a complex process, and other fragments may also be observed. docbrown.infodocbrown.info The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, a principle known as the Nitrogen Rule. pdvpmtasgaon.edu.in

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules by fragmenting precursor ions and analyzing the resulting product ions. nationalmaglab.org This method provides detailed information about the chemical structure and fragmentation pathways of a compound. In the case of this compound, MS/MS analysis reveals characteristic fragmentation patterns that are instrumental in its identification and characterization, particularly when found as an impurity in analytical systems. researchgate.netresearchgate.net

The fragmentation of tertiary amines in MS/MS often involves α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, the protonated molecule [M+H]⁺ is selected as the precursor ion. Upon collision-induced dissociation (CID), this ion undergoes fragmentation, leading to the formation of specific product ions. The fragmentation process for this compound can be initiated by the loss of one of the hexyl chains or the methyl group.

A notable application of MS/MS in the study of this compound has been its identification as a trace impurity in mobile phases used for liquid chromatography/high-resolution mass spectrometry (LC/HRMS). researchgate.net Researchers observed unexpected peaks in their analyses and utilized LC/HRMS to separate and fragment the impurity compounds. The resulting mass spectra were then compared with known data, leading to the identification of this compound and trihexylamine. researchgate.netresearchgate.net The identities were confirmed through high-resolution accurate mass measurements and by matching retention times with commercially available standards. researchgate.net

The fragmentation pathways for this compound under MS/MS analysis typically involve the following steps:

Formation of the Precursor Ion: this compound (C₁₃H₂₉N, molecular weight: 199.38 g/mol ) is ionized, typically by protonation, to form the [M+H]⁺ ion with an m/z of 200. nih.gov

α-Cleavage: The most common fragmentation pathway for aliphatic amines is α-cleavage. libretexts.org This involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this can result in the loss of a pentyl radical (C₅H₁₁) from one of the hexyl chains, leading to a prominent fragment ion.

Loss of Alkyl Groups: The precursor ion can also lose one of the entire hexyl groups (C₆H₁₃) or the methyl group (CH₃).

The specific fragment ions observed and their relative abundances create a unique mass spectrum that serves as a fingerprint for this compound, allowing for its unambiguous identification. docbrown.info

Table 1: Key Data from Tandem Mass Spectrometry Analysis of this compound

| Parameter | Value/Description | Source |

| Molecular Formula | C₁₃H₂₉N | nih.gov |

| Molecular Weight | 199.38 g/mol | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 200 | researchgate.net |

| Common Fragmentation Type | α-Cleavage | libretexts.org |

| Application | Identification as a trace impurity in LC/MS systems | researchgate.netresearchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and large molecules, as it typically produces ions with minimal fragmentation. wikipedia.org It has become an indispensable tool in various fields, including proteomics, drug discovery, and environmental analysis. numberanalytics.comnih.gov In the context of this compound, ESI-MS is a crucial technique for its detection and identification, especially when present at trace levels in complex mixtures. researchgate.net

One of the significant applications of ESI-MS in relation to this compound is its identification as a contaminant in laboratory solvents and reagents. researchgate.netresearchgate.net Tertiary amines, including this compound, have a high proton affinity, which makes them highly responsive in the positive ion mode of ESI-MS. researchgate.net This high sensitivity allows for the detection of even minute quantities of these compounds.

In a specific study, researchers using liquid chromatography coupled with high-resolution mass spectrometry (LC/HRMS) noticed the presence of unknown peaks in their solvent blanks. researchgate.net Through the use of ESI, they were able to generate protonated molecules of these impurities, which were then subjected to tandem mass spectrometry (MS/MS) for structural elucidation. researchgate.net The accurate mass measurement capabilities of the high-resolution mass spectrometer, combined with the fragmentation data from MS/MS, enabled the confident identification of this compound and trihexylamine. researchgate.netresearchgate.net The identity was further confirmed by comparing the retention time and MS/MS spectrum with that of a commercially available standard. researchgate.net

The process of ESI involves the formation of charged droplets from a solution, followed by solvent evaporation, which leads to an increase in charge density on the droplets. nih.gov Ultimately, gas-phase ions are ejected from the droplets and directed into the mass analyzer. nih.gov For this compound, this process results in the formation of the protonated molecule [M+H]⁺.

Table 2: Applications of ESI-MS in the Analysis of this compound

| Application | Description | Key Findings | Source |

| Contaminant Identification | Detection and identification of this compound as an impurity in formic acid used for LC/MS mobile phases. | This compound was identified as a source of interference in ESI-MS analysis. | researchgate.net |

| High-Sensitivity Detection | Leveraging the high proton affinity of tertiary amines for trace-level detection. | Tertiary amines like this compound show a strong response in positive mode ESI-MS. | researchgate.net |

| Structural Confirmation | Coupling ESI with tandem MS (MS/MS) to confirm the structure of the detected impurity. | The fragmentation pattern of the protonated molecule confirmed the identity of this compound. | researchgate.netresearchgate.net |

X-ray Diffraction and Electron Diffraction Studies for Crystalline Structures (if applicable, e.g., in host frameworks)

X-ray diffraction (XRD) and electron diffraction are primary techniques for determining the three-dimensional arrangement of atoms in a crystalline solid. google.com.fjwikipedia.org While these methods are most directly applicable to substances that can form single crystals, they can also provide valuable structural information for polycrystalline powders and for molecules encapsulated within a crystalline host framework (host-guest chemistry). numberanalytics.comrsc.organton-paar.com

For a simple aliphatic tertiary amine like this compound, obtaining a single crystal suitable for X-ray diffraction at ambient conditions can be challenging due to its low melting point and tendency to exist as a liquid. However, structural information can still be obtained through several approaches:

Low-Temperature Crystallography: By cooling the substance to below its freezing point, it may be possible to grow a single crystal in situ on the diffractometer. researchgate.net This technique has been successfully used to determine the crystal structures of other tertiary amines like triethylamine (B128534) (Et₃N) and triisopropylamine (B1593748) (Prⁱ₃N), revealing pyramidal geometries at the nitrogen atom. researchgate.net

Host-Guest Chemistry: this compound can potentially be encapsulated within the cavity of a larger host molecule that forms a crystalline lattice. numberanalytics.com The resulting host-guest complex can then be analyzed by single-crystal X-ray diffraction. nih.gov This approach not only facilitates the structure determination of the guest molecule but also allows for the study of non-covalent interactions between the host and the guest. nih.gov

Powder X-ray Diffraction (PXRD): If a single crystal cannot be obtained, PXRD can be used to analyze a polycrystalline sample. rsc.orgresearchgate.net While providing less detailed information than single-crystal XRD, PXRD is useful for phase identification and can, in some cases, be used for structure solution and refinement. rigaku.comaps.org

Gas Electron Diffraction (GED): This technique is used to determine the structure of molecules in the gas phase. whiterose.ac.ukrsc.org It provides information on bond lengths, bond angles, and conformational preferences. GED studies on various tertiary amines have contributed significantly to understanding the factors that influence the geometry around the nitrogen atom, such as steric hindrance. researchgate.netwhiterose.ac.uk

While no specific X-ray or electron diffraction studies focused solely on this compound are prominently available in the searched literature, the principles from studies on analogous tertiary amines are directly applicable. researchgate.netwhiterose.ac.uknih.gov For instance, studies on n-hexylamine have shown that hydrogen-bonded chains are a key feature of its crystal structure. nih.gov In a hypothetical crystalline state, this compound would likely exhibit a complex packing arrangement influenced by van der Waals forces between the hexyl chains. The geometry at the nitrogen atom is expected to be pyramidal, which is typical for non-sterically hindered tertiary amines. researchgate.net

Table 3: Potential Diffraction Studies for this compound

| Diffraction Technique | Sample Form | Information Obtained | Relevance to this compound |

| Single-Crystal X-ray Diffraction | Single Crystal | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions. | Could provide the definitive solid-state structure, likely requiring low-temperature or host-guest crystallization. researchgate.netnih.gov |

| Powder X-ray Diffraction | Polycrystalline Powder | Crystal system, unit cell dimensions, phase purity. | Useful for characterizing the solid state if single crystals are not available. rsc.orgrigaku.com |

| Gas Electron Diffraction | Gas | Molecular geometry in the gas phase (bond lengths, angles, torsion angles). | Would reveal the conformational preferences of the flexible hexyl chains and the geometry at the nitrogen atom, free from packing forces. whiterose.ac.ukrsc.org |

Computational Chemistry and Theoretical Modeling of N Methyldihexylamine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. mdpi.comnih.gov These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate molecular geometry, stability, and reactivity. For a molecule like N-Methyldihexylamine, with its tertiary amine core and flexible alkyl chains, DFT provides a balance of accuracy and computational feasibility. acs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable, requires less energy to be excited, and is generally more chemically reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair of the nitrogen atom, as it is the most electron-rich and highest-energy orbital. The LUMO would likely be distributed across the anti-bonding σ* orbitals of the C-N and C-H bonds.

While specific DFT calculations for this compound are not widely published, analogous studies on other tertiary amines and organic molecules show how these parameters are determined. acs.orgresearchgate.net The precise energy values of HOMO, LUMO, and the energy gap depend on the level of theory and basis set used in the calculation (e.g., B3LYP/6-311G(d,p)). researchgate.net

Table 1: Theoretical Electronic Properties of a Tertiary Amine (Illustrative)

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. |

| Ionization Potential | Energy required to remove an electron | Related to EHOMO; indicates the ease of oxidation. |

This table is illustrative, showing the types of data generated from DFT calculations.

Molecular Orbital (MO) theory provides the foundation for understanding chemical reactions by analyzing the interactions between the orbitals of reacting species. researchgate.net For this compound, the lone pair on the nitrogen atom makes it a nucleophile and a Brønsted-Lowry base. The accessibility and energy of the HOMO dictate its nucleophilic strength.

Computational studies on related N-methyl dialkylamines have used DFT to model reaction pathways and predict reactivity. For instance, in the C-H arylation of an N,N-dialkyl urea, DFT calculations revealed that hydrogen atom abstraction from a methylene (B1212753) (–CH2–) group was kinetically more favorable than from the N-methyl (–CH3) group, based on the calculated activation free energies (16.9 kcal·mol⁻¹ vs. 18.7 kcal·mol⁻¹). researchgate.net This type of analysis, when applied to this compound, could predict the most likely sites for radical attack or oxidation, distinguishing between the methyl and hexyl groups. The theory can also explain the formation of polar covalent bonds in heteronuclear molecules, where the bonding molecular orbitals are skewed toward the more electronegative atom, which in this case is nitrogen. diva-portal.orgresearchgate.net

Theoretical vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. d-nb.info By calculating the harmonic frequencies of a molecule's normal modes of vibration, researchers can assign specific absorption bands in an experimental spectrum to corresponding molecular motions (e.g., stretching, bending, twisting). arxiv.org

For this compound, DFT calculations would predict characteristic vibrational frequencies. Key vibrations would include:

C-H Stretching: Asymmetric and symmetric stretches of the methyl and hexyl groups, typically in the 2850-3000 cm⁻¹ region.

C-N Stretching: Vibrations of the bonds connecting the alkyl groups to the nitrogen atom, expected in the 1000-1200 cm⁻¹ range.

CH₂/CH₃ Bending (Scissoring) and Rocking: These modes occur at lower frequencies, typically around 1450 cm⁻¹ and 720 cm⁻¹, respectively.

Calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the theoretical models. ntnu.no The close agreement between scaled theoretical and experimental frequencies confirms the molecular structure and provides a detailed understanding of its dynamics.

Molecular Orbital Theory and Reactivity Prediction

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the large-scale conformational landscape and dynamic behavior of flexible molecules like this compound over time. MD simulations use classical mechanics force fields to model the movements of atoms.

For this compound, the two hexyl chains can adopt a vast number of conformations. MD simulations can map the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. This is crucial for understanding how the molecule behaves in different environments. Furthermore, MD simulations are invaluable for studying interactions with solvents. They can model how the hydrophobic hexyl chains and the polar amine headgroup interact with water or organic solvents, providing insights into solubility, aggregation behavior, and the formation of micelles or bilayers. Studies on similar long-chain tertiary amines have shown that the configuration of the alkyl chains significantly impacts phase stability and extraction properties in solvent systems. researchgate.net

Molecular Docking and Binding Affinity Predictions (for host-guest interactions)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a "ligand") when it binds to another (a "receptor" or "host"). This method is particularly relevant for understanding host-guest chemistry.

This compound has been investigated as an organic structure-directing agent (OSDA) in the synthesis of zeolites. d-nb.info In this context, the amine acts as a guest molecule that templates the formation of the porous inorganic framework of the zeolite host. Molecular docking simulations were used to determine the most stable position and orientation of this compound within the zeolite pores. The calculations identified a configuration with a significant stabilization energy of -300 kJ/mol, confirming a strong and favorable interaction that promotes the synthesis of the desired zeolite structure. d-nb.info

Table 2: Example of Molecular Docking Output for this compound in a Zeolite Host

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Stabilization Energy | -300 | kJ/mol | The energy released upon binding of the OSDA within the zeolite pore, indicating a strong, favorable interaction. d-nb.info |

| Binding Mode | N/A | - | Describes the specific orientation and conformation of the molecule within the host's binding site. |

Data sourced from a study on zeolite synthesis. d-nb.info

Quantitative Structure-Activity Relationships (QSAR) Modeling (if applicable to specific applications)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a series of compounds with their measured biological activity or chemical reactivity. The goal is to develop a predictive model that can estimate the activity of new, untested compounds.

For tertiary amines, QSAR models could be developed for various applications. For example, studies on the oxidative degradation of amines used for CO₂ capture have shown that structural properties like the length of alkyl chains, the degree of branching, and the presence of other functional groups significantly affect the degradation rate. researchgate.net Longer alkyl chains were found to decrease the rate of degradation in tertiary amines due to steric hindrance and electronic effects. researchgate.net A QSAR model for a series of N-methyl-dialkylamines could use descriptors such as molecular weight, logP, steric parameters, and electronic properties to predict their stability or performance in applications like solvent extraction or as corrosion inhibitors. While a specific QSAR model for this compound has not been reported, its structural parameters could be input into a relevant, validated model for tertiary amines to predict its behavior.

Computational Studies of this compound as a Structure-Directing Agent

Information not available.

Advanced Analytical Methodologies for N Methyldihexylamine Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a powerful technique for separating, identifying, and quantifying the components of a mixture. For a compound like N-Methyldihexylamine, both HPLC and GC offer distinct advantages and require specific methodological considerations to achieve optimal results.

Gas Chromatography (GC) Method Development.sigmaaldrich.comcapes.gov.br

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. jparonline.com While long-chain amines can be challenging to analyze by GC due to their basicity and potential for adsorption, appropriate method development can lead to successful separations. h-brs.de

The selection of the GC column and the optimization of the temperature program are critical for achieving good separation of this compound. jparonline.com

Column Selection:

For the analysis of amines, columns with an alkaline-treated solid support are often used to prevent peak tailing caused by adsorption. acs.orgoup.com Apiezon L on KOH-treated supports has been successfully used for the separation of long-chain amines and diamines. acs.orgoup.com Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, ZB-1), are generally suitable for separating compounds based on their boiling points. phenomenex.com The column dimensions, including internal diameter, length, and film thickness, also play a crucial role in separation efficiency and sample capacity. phenomenex.com A 30-meter column is often a good starting point for method development. phenomenex.com

Temperature Programming:

Temperature programming, where the column temperature is increased during the analysis, is essential for separating mixtures with a wide range of boiling points. analyticalcolumns.com A typical temperature program starts at an initial temperature held for a short period, followed by one or more temperature ramps to a final temperature. bibliotekanauki.pl This allows for the elution of both more volatile and less volatile components in a reasonable time with good peak shape. For example, a program might start at a lower temperature and ramp up to 280°C or higher to ensure the elution of high-boiling amines. google.com

Interactive Data Table: GC Column and Temperature Parameters for Amine Analysis

| Parameter | Typical Selection/Range | Rationale |

| Stationary Phase | Apiezon L-KOH, Polydimethylsiloxane (non-polar) | Alkaline treatment minimizes peak tailing for basic amines. acs.org Non-polar phases separate by boiling point. |

| Column Length | 15 - 60 m | 30 m is a good starting point for general purpose analysis. phenomenex.com |

| Column I.D. | 0.25 - 0.53 mm | 0.25 mm offers a good balance of efficiency and capacity. phenomenex.com |

| Film Thickness | 0.25 - 1.0 µm | Thicker films increase retention and capacity. analyticalcolumns.com |

| Initial Oven Temp. | 40 - 80°C | Set below the boiling point of the most volatile component. |

| Temperature Ramp | 10 - 50°C/min | Controls the speed of elution and separation. google.com |

| Final Oven Temp. | 250 - 320°C | Must be high enough to elute all components of interest. google.com |

Derivatization is a common strategy in GC to improve the volatility, thermal stability, and chromatographic behavior of polar compounds like amines. gcms.czobrnutafaza.hr It involves chemically modifying the analyte to create a less polar and more volatile derivative. phenomenex.blog

For amines, several derivatization techniques are available:

Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form an amide derivative. h-brs.degcms.cz These derivatives are often more volatile and provide better peak shapes.

Silylation: This is a widely used technique where an active hydrogen in the amine group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hrphenomenex.blog Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. restek.com Silylated derivatives are more volatile and thermally stable. obrnutafaza.hr

Conversion to Dimethylamines: For primary amines, conversion to their dimethyl amine derivatives has been shown to improve their separation on capillary columns. acs.org

While derivatization can significantly improve the GC analysis of amines, it is not always necessary. A patent for the analysis of N-methyldiethanolamine describes a capillary GC method that does not require derivatization. google.com However, for a long-chain tertiary amine like this compound, derivatization might still be beneficial to enhance its chromatographic properties.

Column Selection and Temperature Programming

Coupled Techniques: LC-MS and GC-MS for Enhanced Specificity and Sensitivity

Coupled chromatographic and mass spectrometric techniques are the gold standard for the analysis of this compound, offering unparalleled separation and identification capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for the analysis of this compound. In one instance, Liquid Chromatography/High-Resolution Mass Spectrometry (LC/HRMS) was utilized to identify this compound as a trace impurity in commercial formic acid. researchgate.net The method involved separating the compound using a reversed-phase gradient and subsequently identifying it through high-resolution accurate mass and retention time matching against a commercial standard. researchgate.net The use of LC-MS is advantageous due to its applicability to a wide range of compounds and its ability to handle complex sample matrices. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the detection of amines like this compound. nih.govnih.gov Due to the polar nature of amines, derivatization is often required to increase their volatility for GC analysis. sigmaaldrich.com This process involves replacing active hydrogens on the amine group with a nonpolar moiety, which improves the chromatographic behavior of the analyte. sigmaaldrich.com GC-MS provides excellent separation efficiency and, through mass spectrometric detection, offers high sensitivity and the ability to identify compounds based on their mass spectra. nih.gov

Addressing Analytical Challenges: Impurities and Matrix Effects

The path to accurate quantification of this compound is not without its obstacles. Analysts must contend with issues such as impurities in reagents and matrix effects that can compromise results.

A significant challenge in sensitive analytical methods is the presence of trace impurities in the reagents used. This compound, along with trihexylamine, has been identified as a novel trace impurity in commercial formic acid, a common mobile phase additive in LC-MS. researchgate.net The presence of such impurities can lead to the appearance of unexpected peaks in chromatograms, potentially interfering with the analysis of target compounds. researchgate.net

The identification of these impurities was confirmed by comparing their mass spectra and retention times with those of commercially available standards. researchgate.net To mitigate this issue, it is recommended that laboratories monitor purchased formic acid for the presence of such impurities. researchgate.net This can be done by running solvent blanks and comparing the resulting chromatograms to a library of known impurities.

Ion suppression or enhancement is a significant matrix effect in mass spectrometry, particularly with electrospray ionization (ESI). nih.govwikipedia.org It occurs when co-eluting species from the sample matrix affect the ionization efficiency of the analyte of interest, leading to inaccurate quantification. wikipedia.orgcanada.ca

Several strategies can be employed to minimize these effects:

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering matrix components is a primary strategy. nih.gov

Sample Preparation: Thorough sample cleanup can remove many of the interfering compounds before analysis. nih.gov

Dilution: Diluting the sample can reduce the concentration of interfering species, although this may also decrease the analyte signal. wikipedia.org

Internal Standards: The use of an appropriate internal standard, particularly an isotopically labeled version of the analyte, can help to compensate for ion suppression effects. nih.gov

Alternative Ionization Sources: In some cases, switching to a different ionization source, such as atmospheric pressure chemical ionization (APCI), may be less susceptible to matrix effects. fda.gov.tw

Recent research has also explored the use of nanobubbles in ESI-MS to reduce ion suppression and enhance sensitivity. chromatographyonline.com

For any analytical method to be considered reliable, it must undergo a thorough validation process. demarcheiso17025.comlabmanager.com This involves establishing key performance characteristics to ensure the method is suitable for its intended purpose. slideshare.neteuropa.eu

Key Validation Parameters:

| Parameter | Description |

| Accuracy | The closeness of the test results to the true value. It is often assessed through recovery studies by spiking the sample matrix with a known amount of the analyte. labmanager.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). labmanager.com |

| Detection Limit (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov.tw |

The validation process ensures that the analytical method for this compound is accurate, precise, and sensitive enough for its intended application. demarcheiso17025.com

Strategies for Minimizing Ion Suppression and Enhancement in Mass Spectrometry

Novel Electrochemical and Spectroscopic Detection Platforms

While chromatographic methods are well-established, research into novel detection platforms continues to evolve, offering potential for faster and more portable analysis.

Electrochemical Sensors: These sensors offer a promising alternative for the detection of various analytes. nih.goviapchem.org They work by measuring the changes in electrochemical signals, such as current, when the target analyte interacts with a modified electrode surface. nih.gov While specific applications for this compound are not widely reported, the principles of electrochemical detection could be adapted for this purpose. For instance, sensors have been developed for other amines and for detecting various substances in complex samples with high sensitivity and low detection limits. rsc.orgnih.gov

Spectroscopic Techniques: Spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR), provide information about the chemical structure of a molecule. nih.gov An FTIR spectrum of this compound is available, which can be used for its identification. nih.gov While not typically used for quantification at trace levels in complex mixtures without prior separation, spectroscopy can be a valuable tool for compound confirmation.

Applications of N Methyldihexylamine in Materials Science and Engineering

Role as an Organic Structure Directing Agent (OSDA) in Microporous Material Synthesis

Organic structure-directing agents (OSDAs) are crucial in the synthesis of zeolites, a class of crystalline aluminosilicates with well-defined microporous structures. mdpi.com OSDAs guide the formation of specific framework topologies and play a vital role in determining the final properties of the zeolite. mdpi.comrsc.orgnih.gov N-Methyldihexylamine, particularly in its quaternized form, has proven to be an effective OSDA in the synthesis of novel zeolite structures.

Synthesis of Zeolites (e.g., EMM-25)

A notable application of this compound is in the synthesis of the high-silica borosilicate zeolite known as EMM-25. diva-portal.org In this process, a diquat (B7796111) of this compound acts as the OSDA. diva-portal.org The structure of EMM-25 was successfully determined using the rotation electron diffraction (RED) method on sub-micrometer-sized single crystals. diva-portal.org The synthesis involves the use of flexible hydrocarbon chains as OSDAs, and their presence within the zeolite pores has been confirmed through difference Fourier analysis of 3D electron diffraction data. diva-portal.org

Influence on Zeolite Framework Formation and Topology

The structure and topology of a zeolite framework, which dictate its properties and potential applications, are significantly influenced by the OSDA used during its synthesis. nd.edunih.gov The topology of a zeolite refers to the connectivity of its tetrahedral atoms, defining the arrangement of channels and cages within the crystal. nd.eduiza-structure.org this compound, as an OSDA, directs the assembly of silicate (B1173343) and aluminate precursors into a specific three-dimensional arrangement.

In the case of EMM-25, the use of a diquaternary ammonium (B1175870) cation derived from this compound leads to a framework containing zigzag chains that exhibit disorder with two different configurations. diva-portal.org This borosilicate zeolite possesses a two-dimensional channel system with 11 x 10-ring channels. diva-portal.org The flexibility of the OSDA molecule, like the diquat of this compound, can lead to multiple molecular conformations within the zeolite pores, influencing the final framework structure. diva-portal.orgchemrxiv.org The interaction between the OSDA and the inorganic framework precursors is a key factor in the crystallization process, and insufficient hydrophobicity of the OSDA can lead to the formation of amorphous phases instead of a crystalline zeolite. mdpi.com

Impact on Pore Size and Channel Architecture

The pore size and channel architecture of a zeolite are critical determinants of its catalytic and separation properties. mdpi.comnih.govresearchgate.netoaepublish.com The OSDA plays a direct role in templating these features. The size and shape of the OSDA molecule can dictate the dimensions of the resulting pores and channels. mdpi.com

For EMM-25, synthesized using the diquat of this compound, the resulting structure has a two-dimensional channel system composed of 11- and 10-ring pores. diva-portal.org The specific dimensions of these channels are a direct consequence of the templating effect of the OSDA during crystallization. The ability to control pore architecture through the selection of the OSDA is a powerful tool in designing zeolites for specific applications, such as shape-selective catalysis or molecular separations. nih.gov The study of zeolites like EMM-25, synthesized with specific OSDAs like this compound derivatives, contributes to a deeper understanding of these structure-property relationships. diva-portal.org

Application in Polymer Chemistry

This compound also finds important applications in polymer chemistry, particularly in the synthesis of functional polymers for electrochemical devices. mdpi.comrsc.orgresearchgate.net Its chemical properties allow for its incorporation into polymer backbones to create materials with tailored ionic conductivity and stability.

Synthesis of Anion-Conductive Polymers for Electrochemical Devices (e.g., alkaline fuel cells)

Anion exchange membranes (AEMs) are key components in alkaline fuel cells (AFCs), facilitating the transport of hydroxide (B78521) ions while separating the fuel and oxidant. researchgate.netsciepublish.com this compound is utilized in the synthesis of anion-conductive polymers for these membranes. psu.educhemsrc.com

In one approach, quaternized poly(2,6-dimethyl phenylene oxide)s (PPO) with long alkyl side chains are synthesized. psu.edu These comb-shaped copolymers are created through a Menshutkin reaction, where this compound can be one of the amines used to introduce the cationic groups. psu.edu The presence of long alkyl chains, such as the hexyl groups from this compound, enhances the hydrophobicity of the side chains, promoting the formation of well-defined ionic domains through nanophase separation. psu.edu This phase-separated morphology is crucial for achieving high hydroxide conductivity. psu.edu Membranes made from these polymers have shown high ion conductivity and excellent stability in alkaline environments, making them promising for use in AFCs. psu.edu For instance, comb-shaped membranes retained their high ion conductivity in 1 M NaOH at 80 °C for 2000 hours. psu.edu

Quaternization Chemistry for Ion-Exchange Membrane Development

Quaternization is a chemical process that introduces a permanent positive charge onto a nitrogen atom, and it is a fundamental step in creating anion-exchange materials. dicp.ac.cn This process is central to the development of ion-exchange membranes for various applications, including fuel cells and water electrolysis. researchgate.netdicp.ac.cn

In the context of AEMs, a polymer backbone is first functionalized with groups that can be quaternized. dicp.ac.cnmdpi.com Tertiary amines, such as this compound, are then reacted with these functionalized polymers to introduce quaternary ammonium cations. psu.edu This quaternization step transforms the polymer into an ionomer, capable of conducting anions. The choice of the tertiary amine is critical as it influences the properties of the final membrane, including its ion exchange capacity (IEC), water uptake, and stability. mdpi.comrsc.org The use of amines with longer alkyl chains, like this compound, can lead to AEMs with improved properties due to the formation of distinct hydrophilic and hydrophobic domains, which facilitates efficient ion transport. psu.edu

Correlation between this compound Integration and Polymer Properties

This compound, a tertiary amine, serves as a key building block in the synthesis of specialized functional polymers, particularly for anion-exchange membranes (AEMs). Its integration into a polymer backbone, such as poly(2,6-dimethylphenylenoxide) (PPO), allows for the creation of comb-shaped cationic polymers. sigmaaldrich.com This structure is achieved through the Menshutkin reaction, where the nitrogen atom of this compound is quaternized, forming a positively charged cation that becomes the active site for anion exchange. sigmaaldrich.com The properties of the resulting polymer, including its ion-exchange capacity, conductivity, and stability, are directly correlated with the degree and nature of this functionalization.

The Ion-Exchange Capacity (IEC) is a fundamental property of an AEM, representing the number of active ion-exchange sites per unit weight of the polymer. nih.gov For polymers functionalized with this compound, the IEC is determined by the concentration of the quaternized amine groups within the polymer matrix. An increase in the amount of this compound incorporated generally leads to a higher IEC. nih.govresearchgate.net

A higher IEC typically enhances the ionic conductivity of the membrane. researchgate.netrsc.org The positively charged quaternary ammonium groups derived from this compound attract and facilitate the transport of anions (such as hydroxide ions in an alkaline fuel cell) across the membrane. researchgate.netenergy.gov This improved transport is also linked to the membrane's water uptake; a higher concentration of hydrophilic ionic groups generally leads to increased hydration. nih.gov These hydrated pathways within the polymer structure are crucial for facilitating anion conduction. researchgate.net However, excessive water uptake can lead to dimensional instability (swelling) and reduced mechanical strength. The presence of the two long hexyl side chains from this compound helps to form a specific comb-shaped structure, which can create well-defined hydrophilic-hydrophobic micro-phase separation, potentially optimizing conductivity without excessive swelling. sigmaaldrich.com

The stability of the AEM is critical for its operational lifetime, especially in the harsh alkaline environments of fuel cells or electrolyzers. energy.govnih.gov The chemical stability is largely dependent on the robustness of the cationic headgroup. nih.gov While N-spirocyclic quaternary ammonium cations have been noted for high stability due to their geometric constraints, the stability of tetraalkylammonium groups, like the one formed from this compound, is also a key area of polymer design. nih.govenergy.gov The long alkyl chains can also impart a degree of chemical stability and mechanical robustness to the polymer backbone. sigmaaldrich.com Thermal stability is another important factor, with studies on similar AEMs showing stability at temperatures suitable for various electrochemical applications. researchgate.net

The table below illustrates the general correlation between the Ion-Exchange Capacity (IEC) and other key properties of a hypothetical AEM functionalized with this compound, based on established principles for anion exchange membranes.

| Property | Low IEC | Medium IEC | High IEC |

| Ionic Conductivity | Low | Moderate | High rsc.org |

| Water Uptake / Swelling | Low | Moderate | High nih.gov |

| Mechanical Strength | High | Moderate | Potentially Lower |

| Dimensional Stability | High | Good | Potentially Lower nih.gov |

This table represents a conceptual model based on typical AEM behavior. Actual values depend on the specific polymer backbone, synthesis method, and operating conditions.

Potential in Solvent Extraction Processes

This compound, as a tertiary amine, has potential applications in hydrometallurgy as a solvent extraction reagent. Solvent extraction is a widely used method for separating and purifying metals. mdpi.comresearchgate.net In this process, an organic phase containing an extractant is mixed with an aqueous phase containing the target metal ions. The extractant selectively complexes with the metal ions, transferring them from the aqueous phase to the organic phase. journalssystem.com

Tertiary amines are a class of basic extractants that are effective in acidic solutions. atlantis-press.com Their extraction mechanism typically involves the formation of an ion-pair. First, the amine in the organic diluent is protonated by the acid from the aqueous phase. This protonated amine cation then forms an ion-pair with an anionic metal complex present in the aqueous solution, thereby extracting the metal into the organic phase. This makes them suitable for extracting metals that can form stable anionic complexes in solutions like sulfuric, hydrochloric, or nitric acid. mdpi.comnih.gov

The effectiveness and selectivity of tertiary amines in solvent extraction have been demonstrated with analogous compounds like Trioctylamine (TOA) and Alamine 336 (a mixture of tri-octyl/decyl amines). atlantis-press.comnih.gov For instance, Alamine 336 has been shown to be highly efficient in extracting uranium (VI) from acidic sulfate (B86663) solutions, achieving over 99% extraction. nih.gov Similarly, TOA has been investigated for the extraction of various metals, including rare earth elements (REEs), although its efficiency for REEs can be lower compared to other types of extractants like organophosphorus acids. atlantis-press.com

The potential of this compound as an extractant would be influenced by several factors, including:

Aqueous Phase Composition: The type and concentration of acid (e.g., H₂SO₄, HCl, HNO₃) are critical as they influence the formation of the anionic metal species required for extraction. mdpi.commdpi.com

Extractant Concentration: The concentration of the amine in the organic diluent directly impacts the extraction efficiency. nih.gov

Choice of Diluent: The organic solvent (e.g., kerosene, toluene) in which the amine is dissolved can affect the extraction equilibrium. kjmm.org

Selectivity: The structure of the amine, including the steric hindrance around the nitrogen atom and the length of the alkyl chains, can influence its selectivity for different metal ions. atlantis-press.com

The data below, from a study on various extractants in a sulfuric acid medium, illustrates the comparative performance of a tertiary amine (TOA) against other extractant types for separating light and heavy rare earth elements (LREEs and HREEs).

| Extractant Type | Extractant Example | LREEs Extraction (%) | HREEs Extraction (%) | Selectivity |

| Organophosphorus Acid | D2EHPA | < 5% | > 90% | High for HREEs atlantis-press.com |

| Organophosphorus Acid | PC-88A | 20 - 35% | 20 - 35% | Low atlantis-press.com |

| Tertiary Amine | TOA | < 15% | < 22% | Inefficient atlantis-press.com |

| Phosphine Oxide | TOPO | < 15% | < 22% | Inefficient atlantis-press.com |

This table shows that while this specific tertiary amine (TOA) was not efficient for REEs under these conditions, other tertiary amines like Alamine 336 are highly effective for other metals like uranium. atlantis-press.comnih.gov This highlights that the applicability of this compound would be highly dependent on the target metal and process conditions.

Following extraction, the metal is recovered from the loaded organic phase in a stripping step, typically using a solution that breaks the ion-pair complex, such as a different acid or a salt solution. journalssystem.comnih.gov

Environmental Occurrence, Fate, and Research Implications

Investigation of N-Methyldihexylamine as an Environmental Trace Contaminant

This compound has emerged as a compound of interest in environmental science, not as a widespread pollutant, but as a significant trace contaminant that can interfere with sensitive analytical measurements. Its presence is often noted in laboratory settings, where it can compromise the integrity of environmental analyses.

The introduction of this compound into analytical pathways and potentially the wider environment stems from specific industrial and laboratory sources.

Laboratory Reagents: A primary and well-documented source of this compound contamination is its presence as a trace impurity in high-purity formic acid. researchgate.netresearchgate.net Formic acid is a ubiquitous reagent used to prepare mobile phases for liquid chromatography-mass spectrometry (LC-MS), a core technique in environmental analysis. researchgate.net Research has shown that certain batches of commercial formic acid contain this compound, which is hypothesized to be a byproduct of the manufacturing process. researchgate.netresearchgate.net When these contaminated solvents are used, the amine can be introduced directly into the analytical stream, leading to significant interference. researchgate.net

Industrial Processes: Beyond its role as a laboratory impurity, this compound is used in specific industrial applications. It serves as a structure-directing agent (SDA) in the synthesis of certain types of zeolites, which are crystalline aluminosilicates used as catalysts and adsorbents. diva-portal.orgdiva-portal.org It is also utilized in the synthesis of specialized polymers, such as comb-shaped cationic poly(2,6-dimethylphenylenoxide) (PPO) anion-exchange membranes (AEMs), which have applications in fuel cells. sigmaaldrich.com Its inclusion in polymerizable compositions has also been noted. google.com